3-methylbut-3-enal

Beschreibung

The exact mass of the compound 3-Methyl-3-butenal is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-methylbut-3-enal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methylbut-3-enal including the price, delivery time, and more detailed information at info@benchchem.com.

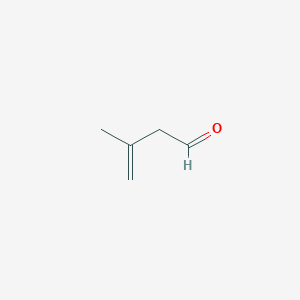

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbut-3-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5(2)3-4-6/h4H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEFADFWCHSFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469556 | |

| Record name | 3-METHYL-3-BUTENAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118-59-8 | |

| Record name | 3-METHYL-3-BUTENAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-3-butenal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-methylbut-3-enal: IUPAC Nomenclature, Synthesis, and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylbut-3-enal, a volatile organic compound with applications in organic synthesis. The document details the correct IUPAC nomenclature, provides a detailed experimental protocol for its synthesis via Swern oxidation, and discusses its characteristic isomerization to the thermodynamically more stable α,β-unsaturated aldehyde, 3-methylbut-2-enal. Quantitative data on the physical and chemical properties of 3-methylbut-3-enal are presented in a structured format. While specific spectroscopic and detailed biological activity data for 3-methylbut-3-enal are limited in the current literature, this guide provides available information and context through data on its precursor and isomeric form, offering a valuable resource for professionals in chemistry and drug development.

IUPAC Nomenclature and Structural Elucidation

According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the systematic name for this compound is 3-methylbut-3-enal .[1] This name is derived from its chemical structure: a four-carbon "but-" chain with an aldehyde ("-al") functional group at the first carbon, a double bond ("-en-") originating at the third carbon, and a methyl group substituted at the third carbon.[1]

The structure features a terminal double bond, which distinguishes it from its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal, also known as prenal.[1] The non-conjugated arrangement of the double bond and the aldehyde group is a key determinant of its chemical reactivity.[1]

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 3-methylbut-3-enal is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-methylbut-3-enal | [1][2] |

| CAS Number | 1118-59-8 | [1][2] |

| Molecular Formula | C5H8O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| InChI Key | VEEFADFWCHSFIU-UHFFFAOYSA-N | [3] |

| SMILES | CC(=C)CC=O | [2] |

Synthesis of 3-methylbut-3-enal

A common and effective method for the synthesis of 3-methylbut-3-enal is the Swern oxidation of its corresponding alcohol, 3-methylbut-3-en-1-ol.[1]

Experimental Protocol: Swern Oxidation of 3-methylbut-3-en-1-ol

This protocol is adapted from a published procedure and outlines the synthesis of 3-methylbut-3-enal.[4]

Reagents and Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

3-methylbut-3-en-1-ol

-

Triethylamine

-

Dichloromethane (dry)

-

Water

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

-

Slowly add DMSO (12.4 mL, 174 mmol) dropwise to the solution. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

-

Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture via a constant-pressure dropping funnel.

-

Stir the reaction at -78 °C for 45 minutes.

-

Add triethylamine (40.0 mL, 290 mmol) to quench the reaction.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Add 150 mL of water to the reaction mixture.

-

The organic phase is then concentrated and purified by flash column chromatography on silica gel using a petroleum ether-ethyl acetate (v/v = 50:1) eluent to yield 3-methylbut-3-enal (3.80 g, 78% yield) as a light yellow oily liquid.[4]

Chemical Reactivity: Isomerization to 3-methylbut-2-enal

A key chemical property of 3-methylbut-3-enal is its facile isomerization to the more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal.[1] This reaction can be catalyzed by both acids and bases.[1] The enhanced stability of the product is due to the delocalization of the π-electrons across the conjugated system of the double bond and the carbonyl group.[1]

General Isomerization Procedure

While a specific detailed protocol for this isomerization was not found in the searched literature, the general conditions involve treating 3-methylbut-3-enal with a strong acid or a basic compound at temperatures ranging from 50°C to 250°C.[1] The reaction can be carried out with or without a solvent.[1]

Spectroscopic Data

-

3-methylbut-3-en-1-ol (Precursor): ¹H NMR and IR spectra are available in chemical databases.[5][6]

-

3-methyl-2-butenal (Isomer): ¹H NMR and IR spectra are available in chemical databases.[7][8]

Biological Activity

The biological activity of 3-methylbut-3-enal is not extensively documented. Some sources suggest potential antibacterial activity and the ability to inhibit lipid peroxidation.[1] However, quantitative data, such as IC50 values, from specific studies were not found in the performed search. Its derivatives have been noted to have more significant applications.[1]

Visualizations

Swern Oxidation Workflow

Caption: Workflow for the synthesis of 3-methylbut-3-enal via Swern oxidation.

Isomerization of 3-methylbut-3-enal

Caption: Acid or base-catalyzed isomerization of 3-methylbut-3-enal.

References

- 1. 3-methylbut-3-enal | 1118-59-8 | Benchchem [benchchem.com]

- 2. 3-Methyl-3-butenal | C5H8O | CID 11622328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-methylbut-3-enal | 1118-59-8 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-METHYL-3-BUTEN-1-OL(763-32-6) IR Spectrum [chemicalbook.com]

- 6. 3-METHYL-3-BUTEN-1-OL(763-32-6) 1H NMR spectrum [chemicalbook.com]

- 7. 3-Methyl-2-butenal(107-86-8) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

3-methylbut-3-enal molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-methylbut-3-enal, a versatile organic compound. The document details its fundamental properties, synthesis, and chemical behavior, with a focus on data relevant to research and development.

Core Properties of 3-Methylbut-3-enal

3-Methylbut-3-enal is a volatile organic compound with the molecular formula C₅H₈O.[1][2][3][4][5] Its structure features a terminal double bond, which makes it a useful precursor in various organic syntheses.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₈O | [1][2][3][4][5] |

| Molecular Weight | 84.12 g/mol | [1][2][5] |

| IUPAC Name | 3-methylbut-3-enal | [1][5] |

| CAS Number | 1118-59-8 | [1][4][5] |

Synthesis of 3-Methylbut-3-enal via Swern Oxidation

A common method for synthesizing 3-methylbut-3-enal is the Swern oxidation of 3-methylbut-3-en-1-ol.[3] This reaction provides a good yield of the desired aldehyde under mild conditions.[3]

Experimental Protocol

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

3-Methylbut-3-en-1-ol

-

Triethylamine

-

Dichloromethane (dry)

-

Water

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

-

Slowly add DMSO (12.4 mL, 174 mmol) dropwise. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

-

Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture.

-

After reacting at -78 °C for 45 minutes, add triethylamine (40.0 mL, 290 mmol) to quench the reaction.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Add 150 mL of water.

-

The organic phase is then concentrated and purified by flash column chromatography on silica gel using petroleum ether-ethyl acetate (50:1 v/v) as the eluent to yield 3-methylbut-3-enal.[3]

Caption: Swern Oxidation Workflow

Isomerization to 3-Methylbut-2-enal

3-Methylbut-3-enal readily isomerizes to its more thermodynamically stable conjugated isomer, 3-methylbut-2-enal (prenal).[1] This isomerization can be catalyzed by either acids or bases.[1] The acid-catalyzed mechanism likely involves the protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that rearranges to form the more stable conjugated system.[1]

Caption: Isomerization Pathway

Spectroscopic Characterization

The structure of 3-methylbut-3-enal can be confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aldehydic proton, vinylic protons, and methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, sp² hybridized carbons of the double bond, and the methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde and the C=C stretch of the alkene. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 84.12 g/mol . |

Biological Relevance

While 3-methylbut-3-enal itself is noted for potential antibacterial activity, its isomer, 3-methyl-2-butenal, has been studied in the context of cellular signaling.[1] As an α,β-unsaturated aldehyde, 3-methyl-2-butenal can inactivate protein tyrosine phosphatases (PTPs), which could disrupt cellular signaling pathways. This highlights the potential for this class of compounds to have significant biological effects.

Caption: Biological Impact Concept

References

Elucidation of the Molecular Architecture of 3-methylbut-3-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-methylbut-3-enal, a volatile organic compound with the chemical formula C₅H₈O.[1] Due to its non-conjugated double bond and aldehyde functionality, its characterization requires a multi-faceted analytical approach. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a roadmap for its unambiguous identification. Furthermore, a detailed experimental protocol for its synthesis via Swern oxidation of 3-methylbut-3-en-1-ol is presented. The logical workflow of the structure elucidation process is visualized through a bespoke diagram. This guide is intended to serve as a practical resource for researchers in organic synthesis and analytical chemistry.

Introduction

3-methylbut-3-enal is a four-carbon aldehyde with a methyl and a vinyl group at the C3 position.[1] Its structure is characterized by a terminal double bond, which distinguishes it from its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal (prenal).[1] The non-conjugated nature of the p-systems in 3-methylbut-3-enal dictates its unique chemical reactivity and spectroscopic properties. Accurate structural confirmation is paramount for its application in synthetic chemistry and for distinguishing it from its isomers.

This guide details the expected analytical data and the synthetic methodology required for the comprehensive characterization of 3-methylbut-3-enal.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylbut-3-enal is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-methylbut-3-enal | [1] |

| CAS Number | 1118-59-8 | [2] |

| Molecular Formula | C₅H₈O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| Monoisotopic Mass | 84.057514874 Da |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural assignment of 3-methylbut-3-enal.

The proton NMR spectrum is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Triplet (t) | 1H | Aldehydic proton (-CHO) |

| ~4.9 | Singlet (s) | 2H | Vinylic protons (=CH₂) |

| ~3.2 | Doublet (d) | 2H | Methylene protons (-CH₂-) |

| ~1.8 | Singlet (s) | 3H | Methyl protons (-CH₃) |

The carbon NMR spectrum is anticipated to display five signals, one for each unique carbon atom.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~202 | C=O | Aldehyde carbonyl |

| ~144 | C | Quaternary vinylic carbon |

| ~112 | CH₂ | Terminal vinylic carbon |

| ~52 | CH₂ | Methylene carbon |

| ~22 | CH₃ | Methyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3080 | Medium | C-H stretch | Vinylic C-H |

| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~2820 & ~2720 | Medium | C-H stretch | Aldehydic C-H (Fermi doublets) |

| ~1725 | Strong | C=O stretch | Aldehyde carbonyl |

| ~1650 | Medium | C=C stretch | Alkene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 84 | [M]⁺ (Molecular ion) |

| 69 | [M - CH₃]⁺ |

| 55 | [M - CHO]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of 3-methylbut-3-enal via Swern Oxidation

3-methylbut-3-enal can be synthesized from its corresponding primary alcohol, 3-methylbut-3-en-1-ol, using the Swern oxidation.[1] This method is known for its mild reaction conditions and high yields.

Materials:

-

3-methylbut-3-en-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add anhydrous dichloromethane (0.5 M).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equivalents) to the stirred dichloromethane.

-

In a separate flask, prepare a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane.

-

Add the DMSO solution dropwise to the oxalyl chloride solution at -78 °C. Stir the mixture for 15 minutes.

-

Prepare a solution of 3-methylbut-3-en-1-ol (1.0 equivalent) in anhydrous dichloromethane.

-

Add the alcohol solution dropwise to the reaction mixture at -78 °C. Stir for 45 minutes.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture at -78 °C. The mixture may become thick.

-

After stirring for 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbut-3-enal.

-

The product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation of 3-methylbut-3-enal and the mechanism of its synthesis.

Caption: Logical workflow for the structure elucidation of 3-methylbut-3-enal.

Caption: Simplified reaction pathway for the Swern oxidation of 3-methylbut-3-en-1-ol.

References

Spectroscopic and Synthetic Profile of 3-Methylbut-3-enal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 3-methylbut-3-enal (CAS No. 1118-59-8), a volatile organic compound with potential applications in organic synthesis and as a bioactive molecule. Due to the limited availability of experimentally derived spectra in public databases, this guide predominantly features predicted spectroscopic data, offering a robust foundation for the identification and characterization of this compound.

Molecular and Spectroscopic Data

3-Methylbut-3-enal is a non-conjugated unsaturated aldehyde with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1] Its structure is characterized by a terminal double bond and an aldehyde functional group. This arrangement distinguishes it from its more thermodynamically stable, conjugated isomer, 3-methylbut-2-enal.[1] The unique structural features of 3-methylbut-3-enal give rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for 3-methylbut-3-enal are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Methylbut-3-enal [1]

| Atom | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehydic Proton | CH O | 9.0 - 10.0 (triplet) | - |

| Methylene Protons | CH₂ | - | - |

| Vinyl Protons | =CH₂ | - | - |

| Methyl Protons | CH₃ | - | - |

| Carbonyl Carbon | C =O | - | ~200 |

| Methylene Carbon | C H₂ | - | - |

| Vinylic Carbon | C =CH₂ | - | - |

| Vinylic Carbon | =C H₂ | - | - |

| Methyl Carbon | C H₃ | - | - |

Note: The predicted ¹H NMR spectrum would show distinct signals for the aldehydic proton (a downfield triplet), the methylene protons adjacent to the carbonyl group, the vinyl protons, and the methyl group protons. The ¹³C NMR spectrum is expected to show five unique signals, with the carbonyl carbon being the most deshielded.[1]

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The key predicted vibrational frequencies for 3-methylbut-3-enal are summarized below.

Table 2: Predicted Key Vibrational Frequencies for 3-Methylbut-3-enal [1]

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Aldehyde | C-H stretch | 2850-2820 & 2750-2720 | 2850-2820 & 2750-2720 |

| Aldehyde | C=O stretch | 1730-1725 (Strong) | 1730-1725 (Medium) |

| Alkene | =C-H stretch | 3080-3020 | 3080-3020 |

| Alkene | C=C stretch | 1650-1640 (Medium) | 1650-1640 (Strong) |

Note: The presence of a strong absorption band in the IR spectrum between 1740-1720 cm⁻¹ is characteristic of the C=O stretch in a saturated aliphatic aldehyde.[2] Additionally, a distinctive O=C-H stretch typically appears as one or two moderate intensity bands in the 2830-2695 cm⁻¹ region.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 3-methylbut-3-enal (molecular weight: 84.12 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental formula (C₅H₈O).[1] The predicted fragmentation pattern in electron ionization (EI) mode is as follows:

Table 3: Predicted Mass Spectrometry Fragmentation for 3-Methylbut-3-enal [1]

| m/z | Fragment | Interpretation |

| 84 | [M]⁺ | Molecular Ion |

| 69 | [M - CH₃]⁺ | Loss of a methyl group |

| 55 | [M - CHO]⁺ | Loss of the formyl radical |

Experimental Protocols

Synthesis of 3-Methylbut-3-enal via Swern Oxidation

3-Methylbut-3-enal can be synthesized with a good yield via the Swern oxidation of 3-methylbut-3-en-1-ol.[3]

Experimental Procedure:

-

At -78 °C, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

-

Slowly add DMSO (12.4 mL, 174 mmol) dropwise to the solution. Allow the reaction to proceed for 15 minutes until gas evolution ceases.

-

Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane and add it dropwise to the reaction mixture.

-

After stirring at -78 °C for 45 minutes, quench the reaction by adding triethylamine (40.0 mL, 290 mmol).

-

Allow the mixture to warm to room temperature and stir overnight.

-

Add 150 mL of water and extract the mixture with dichloromethane.

-

Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase and purify by flash column chromatography on silica gel, using petroleum ether–ethyl acetate (v/v = 50:1) as the eluent, to yield 3-methylbut-3-enal as a light yellow oily liquid (3.80 g, 78% yield).[3]

Caption: Workflow for the synthesis of 3-methylbut-3-enal.

General Protocol for Spectroscopic Analysis

For obtaining the spectroscopic data, the following general procedures are recommended:

-

NMR Spectroscopy: Prepare a dilute solution of the purified 3-methylbut-3-enal in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

FT-IR Spectroscopy: Obtain the infrared spectrum of a neat thin film of the purified liquid sample between two salt plates (e.g., NaCl or KBr) using an FT-IR spectrometer.[4]

-

Mass Spectrometry: Introduce a volatile sample of the purified compound into a mass spectrometer, typically via a gas chromatography (GC-MS) interface, for ionization (e.g., by electron ionization) and mass analysis.

Biological Context and Potential Signaling Pathways

While direct research on the signaling pathways of 3-methylbut-3-enal is limited, its structural isomer, 3-methylbut-2-enal, has been studied in the context of cellular signaling. As an α,β-unsaturated aldehyde, 3-methylbut-2-enal can be formed endogenously during lipid peroxidation and is implicated in processes that can disrupt cellular signaling pathways, for instance, by acting as a poor inactivator of protein tyrosine phosphatases (PTPs).[5] Given the facile isomerization of 3-methylbut-3-enal to its conjugated isomer, it is plausible that it could indirectly influence similar pathways.[1]

3-methylbut-3-enal has also been investigated for its potential antibacterial activity, particularly against Gram-positive bacteria.[1] This suggests a potential for this compound to interfere with essential bacterial pathways.

Caption: Isomerization and potential biological activities.

References

An In-Depth Technical Guide to the 1H and 13C NMR of 3-methylbut-3-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 3-methylbut-3-enal (CAS No. 1118-59-8). The document details the expected ¹H and ¹³C NMR spectral data, a standardized experimental protocol for data acquisition, and visualizations of the molecular structure and key proton correlations to aid in spectral interpretation. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings.

Introduction to 3-methylbut-3-enal

3-methylbut-3-enal is a volatile organic compound with the chemical formula C₅H₈O. Its structure features a terminal double bond and an aldehyde functional group, making it a valuable building block in organic synthesis. The non-conjugated arrangement of the alkene and aldehyde moieties dictates its specific chemical reactivity and provides a unique spectral signature. Accurate interpretation of its ¹H and ¹³C NMR spectra is fundamental for its structural verification and for monitoring its presence and transformation in chemical reactions.

Data Presentation: ¹H and ¹³C NMR of 3-methylbut-3-enal

The following tables summarize the predicted nuclear magnetic resonance (NMR) data for 3-methylbut-3-enal. This data is crucial for the structural elucidation and verification of the compound.

Table 1: ¹H NMR Spectral Data of 3-methylbut-3-enal

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 (CHO) | ~9.8 | Triplet (t) | ~1.8 |

| H2 (CH₂) | ~3.1 | Triplet (t) | ~1.8 |

| H4 (=CH₂) | ~4.9 | Singlet (s) | - |

| H5 (CH₃) | ~1.8 | Singlet (s) | - |

Table 2: ¹³C NMR Spectral Data of 3-methylbut-3-enal

| Carbon | Chemical Shift (δ) ppm |

| C1 (CHO) | ~201 |

| C2 (CH₂) | ~45 |

| C3 (=C(CH₃)₂) | ~144 |

| C4 (=CH₂) | ~113 |

| C5 (CH₃) | ~23 |

Experimental Protocols

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-methylbut-3-enal.

Objective: To obtain high-resolution one-dimensional ¹H and ¹³C NMR spectra of 3-methylbut-3-enal for structural confirmation.

Materials and Equipment:

-

Sample: 3-methylbut-3-enal

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR Spectrometer: 400 MHz or higher field strength spectrometer

-

NMR Tubes: 5 mm high-precision NMR tubes

-

Pipettes and standard laboratory glassware

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-methylbut-3-enal.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 12-15 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Spectral Width: 220-250 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Mandatory Visualizations

The following diagrams illustrate the molecular structure and key NMR correlations for 3-methylbut-3-enal.

Caption: Molecular structure of 3-methylbut-3-enal.

Caption: Key ¹H-¹H scalar coupling in 3-methylbut-3-enal.

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 3-methylbut-3-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) characteristics of 3-methylbut-3-enal (CAS No. 1118-59-8). This volatile organic compound, with the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol , is a valuable precursor in organic synthesis.[1] Understanding its spectral properties is crucial for its identification, quantification, and quality control in various research and development applications.

Spectroscopic Data of 3-methylbut-3-enal

The structural elucidation of 3-methylbut-3-enal is effectively achieved through a combination of infrared spectroscopy and mass spectrometry. These techniques provide a molecular fingerprint, allowing for unambiguous identification and characterization.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The IR spectrum of 3-methylbut-3-enal exhibits characteristic absorption bands corresponding to its principal functional groups: the aldehyde and the terminal alkene.

Table 1: Key Infrared Vibrational Frequencies for 3-methylbut-3-enal [1]

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) |

| Alkene | =C-H stretch | 3080-3020 |

| Aldehyde | C-H stretch | 2850-2820 & 2750-2720 |

| Aldehyde | C=O stretch | 1730-1725 (Strong) |

| Alkene | C=C stretch | 1650-1640 (Medium) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 3-methylbut-3-enal, electron ionization (EI) mass spectrometry results in a characteristic fragmentation pattern that is invaluable for its identification, particularly in complex mixtures when coupled with Gas Chromatography (GC-MS).[1]

Table 2: Predicted Mass Spectrometry Fragmentation Pattern for 3-methylbut-3-enal [1]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 84 | [C₅H₈O]⁺ | Molecular Ion (M⁺) |

| 69 | [C₄H₅O]⁺ | Loss of a methyl group (-CH₃) |

| 55 | [C₄H₇]⁺ | Loss of the formyl radical (-CHO) or alpha cleavage |

Experimental Protocols

The following sections detail the methodologies for acquiring the infrared and mass spectra of 3-methylbut-3-enal.

Gas-Phase Infrared Spectroscopy

Objective: To obtain the infrared spectrum of volatile 3-methylbut-3-enal in the gas phase to minimize intermolecular interactions.

Methodology:

-

Sample Preparation: Introduce a small amount of liquid 3-methylbut-3-enal into a heated gas cell. The cell is typically equipped with IR-transparent windows (e.g., KBr or NaCl). The sample is allowed to vaporize and equilibrate within the cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Purge the spectrometer with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

-

Collect a background spectrum of the empty, heated gas cell.

-

Introduce the vaporized sample into the gas cell and collect the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for aldehydes and alkenes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 3-methylbut-3-enal from a mixture and obtain its mass spectrum for identification and quantification.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 3-methylbut-3-enal in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature higher than the boiling point of the analyte (e.g., 250 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Temperature Program: An initial temperature of around 40-60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of approximately 250 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

-

-

Data Analysis:

-

Identify the peak corresponding to 3-methylbut-3-enal in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the fragmentation pattern and compare it to reference spectra or predicted fragmentation pathways.

-

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 3-methylbut-3-enal using IR and GC-MS.

Caption: Analytical workflow for 3-methylbut-3-enal characterization.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3-methylbut-3-enal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of 3-methylbut-3-enal, a key intermediate in organic synthesis. The document elucidates the structural factors governing its stability, its isomerization to the more stable conjugate, 3-methylbut-2-enal, and the experimental and computational methodologies used to study these properties.

Executive Summary

Thermodynamic Stability and Isomerization

The core of 3-methylbut-3-enal's thermodynamic character is its propensity to isomerize. The isolated double bond in 3-methylbut-3-enal is less stable than the conjugated system in 3-methylbut-2-enal, where the π-electrons are delocalized over the C=C double bond and the carbonyl group.[1] This delocalization results in a lower overall energy state, making the conjugated isomer the thermodynamically favored product.

The isomerization can be effectively catalyzed by both acids and bases.[1] The acid-catalyzed mechanism is thought to proceed through protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that can then rearrange to the more stable conjugated form.[1]

Quantitative Thermodynamic Data

While experimental values for the standard Gibbs free energy of formation (ΔfG°) and standard enthalpy of formation (ΔfH°) of 3-methylbut-3-enal are not extensively documented, the data for its thermodynamically stable isomer, 3-methylbut-2-enal, provide a valuable benchmark for understanding the energy landscape of this isomerization.

Table 1: Thermodynamic Properties of 3-methylbut-2-enal (Prenal)

| Thermodynamic Property | Value | Unit | Source |

| Standard Enthalpy of Formation (gas) | -133.5 ± 1.5 | kJ/mol | Cheméo |

| Standard Gibbs Free Energy of Formation (gas) | -72.9 ± 2.0 | kJ/mol | Cheméo |

The significant negative values for the enthalpy and Gibbs free energy of formation of 3-methylbut-2-enal underscore its stability. The enthalpy of isomerization from 3-methylbut-3-enal to 3-methylbut-2-enal is expected to be negative, indicating an exothermic and spontaneous process under standard conditions.

Reaction Pathways and Logical Relationships

The key chemical transformation of 3-methylbut-3-enal is its isomerization. The following diagrams illustrate this process and the synthetic route to obtain the molecule.

Caption: Acid-catalyzed isomerization of 3-methylbut-3-enal.

Experimental Protocols

Synthesis of 3-methylbut-3-enal via Swern Oxidation

A common laboratory-scale synthesis of 3-methylbut-3-enal involves the Swern oxidation of 3-methylbut-3-en-1-ol.

Experimental Workflow for Swern Oxidation

Caption: Workflow for the synthesis of 3-methylbut-3-enal.

Detailed Protocol:

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in dry dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add dimethyl sulfoxide (DMSO) (2.0 eq) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.

-

Oxidation: Dissolve 3-methylbut-3-en-1-ol (1.0 eq) in dry DCM and add it dropwise to the activated DMSO solution. Stir the reaction mixture at -78 °C for 45 minutes.

-

Quenching and Work-up: Add triethylamine (5.0 eq) to the reaction mixture and allow it to warm to room temperature, followed by stirring overnight. Add water to the mixture and separate the organic layer. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to yield 3-methylbut-3-enal. A typical yield for this reaction is around 78%.[2]

Determination of Thermodynamic Stability via Bomb Calorimetry

The standard enthalpy of combustion, a key measure of thermodynamic stability, can be determined using a bomb calorimeter. For a volatile organic compound like 3-methylbut-3-enal, special handling procedures are required.

Conceptual Workflow for Bomb Calorimetry

Caption: Conceptual workflow for determining the enthalpy of combustion.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a sample of 3-methylbut-3-enal (approximately 0.5-1.0 g) into a container suitable for volatile liquids, such as a gelatin capsule or a specialized platinum crucible with a lid. Attach a fuse wire of known mass and length to the ignition terminals of the bomb head, ensuring it is in contact with the sample.

-

Calorimeter Assembly: Place the sample holder in the bomb. Seal the bomb and pressurize it with pure oxygen to approximately 30 atm. Submerge the sealed bomb in a known mass of deionized water in the calorimeter bucket.

-

Measurement: Allow the system to come to thermal equilibrium while monitoring the temperature. Ignite the sample by passing a current through the fuse wire. Record the temperature of the water bath at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Analysis: Calculate the heat released during combustion using the temperature change and the predetermined heat capacity of the calorimeter (calibrated using a standard like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb. From the heat of combustion, the standard enthalpy of formation can be calculated.

Conclusion

The thermodynamic stability of 3-methylbut-3-enal is best understood through its relationship with its conjugated isomer, 3-methylbut-2-enal. The energetic favorability of the conjugated system drives the isomerization, a key feature of its chemistry. While direct quantitative thermodynamic data for 3-methylbut-3-enal remains elusive in the public domain, the provided protocols for its synthesis and for the experimental determination of its thermodynamic properties offer a framework for researchers to further investigate this and similar molecules. The provided diagrams and workflows serve as a guide for both the conceptual understanding and practical execution of studies related to the thermodynamic stability of this important organic intermediate.

References

An In-depth Technical Guide to 3-Methylbut-3-enal: Synthesis, Properties, and Chemical Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methylbut-3-enal, a volatile organic compound and a key intermediate in organic synthesis. While its direct discovery and isolation from natural sources are not well-documented, its synthesis and chemical behavior, particularly its isomerization to the more stable conjugated isomer, 3-methylbut-2-enal (prenal), are of significant interest to the scientific community. This document details a robust synthetic protocol for its preparation via Swern oxidation, presents its physicochemical properties in a clear, tabular format, and illustrates key chemical transformations through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in organic chemistry, drug discovery, and materials science.

Introduction

3-Methylbut-3-enal, systematically named 3-methylbut-3-enal, is a five-carbon aldehyde with a terminal double bond.[1] Its chemical formula is C5H8O, and it has a molecular weight of 84.12 g/mol .[1] The non-conjugated arrangement of the double bond and the aldehyde group is a key feature that governs its reactivity and distinguishes it from its more thermodynamically stable isomer, 3-methylbut-2-enal.[1] While the natural occurrence of 3-methylbut-3-enal is not as well-documented as its conjugated isomer, which is found in various essential oils, its synthetic utility as a precursor for more complex molecules is well-established.[1] This guide will delve into the synthesis, properties, and key reactions of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylbut-3-enal is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference for laboratory use.

| Property | Value | Source |

| Molecular Formula | C5H8O | [1][2] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| CAS Number | 1118-59-8 | [2] |

| IUPAC Name | 3-methylbut-3-enal | [2] |

| Synonyms | Isoprenal | [3] |

| Appearance | Light yellow oily liquid | [4][5] |

Synthesis of 3-Methylbut-3-enal

The most common and efficient method for the laboratory-scale synthesis of 3-methylbut-3-enal is the Swern oxidation of the corresponding primary alcohol, 3-methylbut-3-en-1-ol. This method is favored for its mild reaction conditions and high yields.

Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol

This protocol is adapted from a published procedure and provides a reliable method for the preparation of 3-methylbut-3-enal.[4][5]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

3-Methylbut-3-en-1-ol

-

Triethylamine (TEA)

-

Dry dichloromethane (DCM)

-

Petroleum ether

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add dimethyl sulfoxide (12.4 mL, 174 mmol) dropwise to the cooled solution. Allow the reaction to proceed for 15 minutes, or until gas evolution ceases.

-

In a separate flask, dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane.

-

Add the solution of 3-methylbut-3-en-1-ol dropwise to the reaction mixture at -78 °C via the dropping funnel over a period of 15-20 minutes.

-

Stir the reaction mixture at -78 °C for 45 minutes.

-

Add triethylamine (40.0 mL, 290 mmol) to the reaction mixture to quench the reaction.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Add 150 mL of water to the reaction mixture and transfer the contents to a separatory funnel.

-

Separate the organic layer, and wash it with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (50:1 v/v) as the eluent.

-

The product, 3-methylbut-3-enal, is obtained as a light yellow oily liquid with a typical yield of around 78%.[4][5]

Chemical Behavior and Key Reactions

Isomerization to 3-Methylbut-2-enal

A key chemical characteristic of 3-methylbut-3-enal is its propensity to isomerize to its more thermodynamically stable conjugated isomer, 3-methylbut-2-enal (prenal).[1] This isomerization can be catalyzed by both acids and bases.[1] The driving force for this reaction is the formation of a conjugated π-system, which results in a more stable molecule.

The acid-catalyzed isomerization likely proceeds through protonation of the carbonyl oxygen or the terminal carbon of the double bond, leading to a carbocation intermediate that can rearrange to form the conjugated system.[1]

Visualizing Workflows and Pathways

To better illustrate the processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis of 3-methylbut-3-enal.

Caption: Acid-catalyzed isomerization of 3-methylbut-3-enal.

Conclusion

3-Methylbut-3-enal is a valuable synthetic intermediate with unique reactivity stemming from its non-conjugated structure. While its presence in nature is not well-established, its laboratory synthesis is straightforward and efficient, primarily through the Swern oxidation of 3-methylbut-3-en-1-ol. Understanding its chemical properties, particularly its isomerization to the more stable 3-methylbut-2-enal, is crucial for its effective utilization in the synthesis of more complex molecules. This technical guide provides the essential information and protocols for researchers and professionals to confidently work with and explore the potential of 3-methylbut-3-enal in their scientific endeavors.

References

Methodological & Application

Application Note: Synthesis of 3-Methylbut-3-enal from 3-Methylbut-3-en-1-ol via Swern Oxidation

**Abstract

This application note provides a detailed protocol for the synthesis of 3-methylbut-3-enal from its corresponding primary allylic alcohol, 3-methylbut-3-en-1-ol, utilizing the Swern oxidation. This mild oxidation method employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with an organic base, to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development requiring a reliable method for this transformation.

**Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Allylic aldehydes, such as 3-methylbut-3-enal, are valuable synthetic intermediates due to their reactivity in various carbon-carbon bond-forming reactions. Several reagents are available for the oxidation of allylic alcohols, including chromium-based reagents like Pyridinium chlorochromate (PCC) and hypervalent iodine compounds such as the Dess-Martin periodinane (DMP).[1][2][3][4][5][6]

The Swern oxidation offers a mild and efficient alternative, avoiding the use of heavy metals and often providing high yields with minimal side reactions.[7][8][9] This method is particularly advantageous for substrates sensitive to harsh reaction conditions. A recent study demonstrated the successful Swern oxidation of 3-methylbut-3-en-1-ol, affording the desired 3-methylbut-3-enal in good yield.[10][11] This application note outlines a detailed experimental protocol based on this established procedure.

Reaction Scheme

Experimental Protocol

Materials:

-

3-methylbut-3-en-1-ol (5.9 mL, 58 mmol)

-

Oxalyl chloride (7.4 mL, 87 mmol)

-

Dimethyl sulfoxide (DMSO) (12.4 mL, 174 mmol)

-

Triethylamine (40.0 mL, 290 mmol)

-

Dry dichloromethane (DCM) (~600 mL)

-

Water (150 mL)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask (1 L) equipped with a magnetic stir bar

-

Constant-pressure dropping funnel

-

Low-temperature thermometer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Swern Reagent: In a 1 L round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (7.4 mL, 87 mmol) in 500 mL of dry dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add DMSO (12.4 mL, 174 mmol) dropwise. Allow the reaction to proceed for 15 minutes, or until gas evolution ceases.

-

Addition of the Alcohol: Dissolve 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in 80 mL of dry dichloromethane. Add this solution dropwise to the reaction mixture at -78 °C using a constant-pressure dropping funnel.

-

Oxidation: Stir the reaction mixture at -78 °C for 45 minutes.

-

Quenching: Add triethylamine (40.0 mL, 290 mmol) to the reaction mixture to quench the reaction.

-

Work-up: Allow the mixture to warm to room temperature and stir overnight. Add 150 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography to yield the desired 3-methylbut-3-enal.

Data Presentation

| Substrate | Product | Oxidizing Agent | Solvent | Yield (%) | Reference |

| 3-methylbut-3-en-1-ol | 3-methylbut-3-enal | Swern Oxidation | DCM | 78 | [11] |

Note: The Swern oxidation of 3-methylbut-3-en-1-ol also produced an unexpected C-C bond formation product, 3-methyl-2-(methylthio)but-2-enal, in 11% yield.[10][11]

Safety Precautions

-

Oxalyl chloride is corrosive and toxic. Handle in a well-ventilated fume hood.

-

DMSO can facilitate the absorption of other chemicals through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The Swern oxidation generates carbon monoxide, a toxic gas. Ensure the reaction is performed in a fume hood.

-

The reaction is conducted at low temperatures. Use appropriate cryogenic gloves when handling the dry ice/acetone bath.

Diagrams

Caption: Experimental workflow for the Swern oxidation of 3-methylbut-3-en-1-ol.

Conclusion

The Swern oxidation is a highly effective and mild method for the synthesis of 3-methylbut-3-enal from 3-methylbut-3-en-1-ol. The provided protocol, adapted from the literature, offers a reliable procedure for obtaining the desired aldehyde in good yield. The avoidance of heavy metal oxidants makes this a more environmentally benign approach compared to some classical methods. Careful attention to temperature control and inert atmosphere conditions is crucial for the success of this reaction.

References

- 1. sltchemicals.com [sltchemicals.com]

- 2. Babler oxidation - Wikipedia [en.wikipedia.org]

- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Swern Oxidation for the Preparation of 3-Methylbut-3-enal

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Swern oxidation is a widely utilized and mild method for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2][3][4] This reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, in the presence of a hindered organic base such as triethylamine (TEA).[1][3] A key advantage of the Swern oxidation is its ability to be performed under very mild, low-temperature conditions (typically -78 °C), which allows for excellent functional group tolerance and minimizes side reactions, making it suitable for the synthesis of sensitive compounds.[2][3][5] This protocol details the application of the Swern oxidation for the preparation of the unsaturated aldehyde, 3-methylbut-3-enal, from its corresponding primary alcohol, 3-methylbut-3-en-1-ol.

Reaction Principle:

The Swern oxidation proceeds through several key steps. First, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride at low temperature to form a highly reactive intermediate, chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[1] The alcohol substrate then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt.[1][6] Finally, the addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination (E2-like) reaction, yielding the desired aldehyde or ketone, dimethyl sulfide, and triethylammonium chloride.[4]

Experimental Protocol

This protocol is adapted from a documented procedure for the Swern oxidation of 3-methylbut-3-en-1-ol.[7][8]

Materials:

-

3-Methylbut-3-en-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet

-

Dropping funnels

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Standard glassware for extraction and purification

-

Rotary evaporator

-

Flash column chromatography system (optional)

Procedure:

-

Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature at -78 °C. Stir the mixture for 15 minutes. Gas evolution (CO and CO2) will be observed.

-

Addition of Alcohol: Prepare a solution of 3-methylbut-3-en-1-ol in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.

-

Quenching: Add triethylamine (TEA) dropwise to the reaction mixture. A thick white precipitate will form. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-methylbut-3-enal.

Quantitative Data

The following table summarizes the quantitative data from a reported synthesis of 3-methylbut-3-enal via Swern oxidation.[7][8]

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume | Equivalents | Yield (%) |

| 3-Methylbut-3-en-1-ol | C₅H₁₀O | 86.13 | 58 | 5.9 mL | 1.0 | - |

| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 87 | 7.4 mL | 1.5 | - |

| Dimethyl sulfoxide | C₂H₆OS | 78.13 | 174 | 12.4 mL | 3.0 | - |

| Triethylamine | C₆H₁₅N | 101.19 | 290 | 40.0 mL | 5.0 | - |

| 3-Methylbut-3-enal | C₅H₈O | 84.12 | - | - | - | 78% |

| 3-Methyl-2-((methylthio)methyl)but-2-enal* | C₇H₁₂OS | 144.23 | - | - | - | 11% |

*Note: The formation of the byproduct 3-methyl-2-((methylthio)methyl)but-2-enal has been reported and is a potential side reaction to consider.[7][8]

Diagrams

Experimental Workflow:

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Reactions Using 3-Methylbut-3-enal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 3-methylbut-3-enal (also known as isoprenal) in palladium-catalyzed reactions. This versatile building block, featuring both an aldehyde and a terminal alkene, offers unique opportunities for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Palladium-Catalyzed Tsuji-Trost Type Allylic Alkylation with 3-Methylbut-3-enal

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. In this proposed application, 3-methylbut-3-enal can act as the π-allyl precursor. The reaction proceeds via the formation of a π-allylpalladium complex, which is then attacked by a nucleophile. The presence of the aldehyde functionality offers a handle for further transformations.

Reaction Scheme

Caption: Proposed Tsuji-Trost reaction with a 3-methylbut-3-enal derivative.

Experimental Protocol

This protocol is a representative example for the allylic alkylation of a soft carbon nucleophile, such as dimethyl malonate, with a derivative of 3-methylbut-3-enal where the aldehyde is protected as an acetal.

Materials:

-

3-(1,3-Dioxolan-2-yl)-2-methylprop-1-ene (protected 3-methylbut-3-enal)

-

Dimethyl malonate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon (Ar) gas supply

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add sodium hydride (1.2 eq).

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add dimethyl malonate (1.1 eq) to the suspension and stir for 30 minutes at 0 °C.

-

In a separate flask, dissolve Pd₂(dba)₃ (2.5 mol%) and dppe (10 mol%) in anhydrous THF.

-

Add the palladium catalyst solution to the flask containing the sodium salt of dimethyl malonate.

-

Add the protected 3-methylbut-3-enal derivative (1.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Dimethyl malonate | Pd₂(dba)₃ (2.5) | dppe (10) | NaH | THF | RT | 18 | 85 |

| 2 | Dibenzyl malonate | Pd₂(dba)₃ (2.5) | dppf (10) | K₂CO₃ | Dioxane | 80 | 12 | 78 |

| 3 | Morpholine | [Pd(allyl)Cl]₂ (2.5) | PPh₃ (10) | Et₃N | CH₂Cl₂ | RT | 24 | 92 |

| 4 | Sodium phenoxide | Pd(PPh₃)₄ (5) | - | - | THF | 60 | 16 | 75 |

Note: The data presented in this table is hypothetical and based on typical yields for similar Tsuji-Trost reactions.

Palladium-Catalyzed [3+2] Annulation with 3-Methylbut-3-enal

3-Methylbut-3-enal can participate in palladium-catalyzed annulation reactions to construct five-membered rings, which are prevalent in many biologically active molecules. This proposed reaction involves the activation of an allylic C-H bond of 3-methylbut-3-enal and its subsequent reaction with an activated alkene or alkyne.

Logical Workflow for Reaction Optimization

Caption: Workflow for optimizing a [3+2] annulation reaction.

Experimental Protocol

This protocol outlines a general procedure for the palladium-catalyzed [3+2] annulation of 3-methylbut-3-enal with an electron-deficient alkene like N-phenylmaleimide.

Materials:

-

3-Methylbut-3-enal

-

N-Phenylmaleimide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Benzoquinone (BQ)

-

Anhydrous 1,4-Dioxane

-

Argon (Ar) gas supply

Procedure:

-

To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and benzoquinone (1.2 eq).

-

Add N-phenylmaleimide (1.0 eq) to the tube.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Add 3-methylbut-3-enal (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentanoid product.

Data Presentation

| Entry | Alkene/Alkyne | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Phenylmaleimide | Pd(OAc)₂ (5) | PPh₃ (10) | BQ | Dioxane | 100 | 24 | 75 |

| 2 | Methyl acrylate | Pd(TFA)₂ (5) | P(o-tol)₃ (10) | Ag₂CO₃ | Toluene | 110 | 24 | 68 |

| 3 | Dimethyl acetylenedicarboxylate | Pd(OAc)₂ (5) | BINAP (10) | BQ | DMF | 80 | 36 | 62 |

| 4 | Acrylonitrile | PdCl₂(MeCN)₂ (5) | P(Cy)₃ (10) | Cu(OAc)₂ | Acetonitrile | 80 | 20 | 71 |

Note: The data presented in this table is hypothetical and based on typical yields for similar palladium-catalyzed annulation reactions.

Safety Precautions

-

Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.

-

Organometallic reagents and hydrides are pyrophoric and/or water-reactive. Handle under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

3-Methylbut-3-enal is a promising and versatile substrate for developing novel palladium-catalyzed transformations. The protocols and data presented herein provide a foundation for researchers to explore its utility in constructing complex molecular architectures. Further optimization of reaction conditions and exploration of a broader range of nucleophiles and coupling partners will undoubtedly expand the synthetic applications of this readily available building block.

Application Notes and Protocols: The Use of 3-Methylbut-3-enal in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbut-3-enal, a C5 branched-chain unsaturated aldehyde, is a versatile and valuable building block in the synthesis of complex natural products. Its structure, featuring both a reactive aldehyde and an isopropenyl group, allows for a variety of synthetic transformations, making it a key precursor for the construction of terpenoids, fragrant molecules, and other biologically active compounds. These application notes provide a detailed overview of the synthesis of 3-methylbut-3-enal and its application in key chemical reactions relevant to natural product synthesis, complete with experimental protocols and quantitative data.

Synthesis of 3-Methylbut-3-enal

The most common and efficient method for the preparation of 3-methylbut-3-enal is the Swern oxidation of the corresponding commercially available alcohol, 3-methylbut-3-en-1-ol. This mild oxidation protocol is well-suited for substrates with sensitive functional groups, such as the double bond in this case.

Experimental Protocol: Swern Oxidation of 3-Methylbut-3-en-1-ol

This protocol is adapted from a published procedure and provides a reliable method for the synthesis of 3-methylbut-3-enal.

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

3-Methylbut-3-en-1-ol

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Petroleum ether

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of oxalyl chloride (7.4 mL, 87 mmol) in anhydrous dichloromethane (500 mL) at -78 °C under an inert atmosphere, slowly add a solution of DMSO (12.4 mL, 174 mmol) in anhydrous dichloromethane.

-

Stir the mixture for 15 minutes, during which time gas evolution should cease.

-

Add a solution of 3-methylbut-3-en-1-ol (5.9 mL, 58 mmol) in anhydrous dichloromethane (80 mL) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 45 minutes.

-

Quench the reaction by adding triethylamine (40.0 mL, 290 mmol).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Add water (150 mL) and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a petroleum ether:ethyl acetate (50:1) eluent.

Quantitative Data:

| Product | Yield | Physical Appearance |

| 3-Methylbut-3-enal | 78% | Light yellow oily liquid |

| 3-Methyl-2-((methylthio)methyl)but-2-enal (byproduct) | 11% | Orange-red oily liquid |

Application in Natural Product Synthesis: A Key Building Block for Terpenoids

While a direct total synthesis of a major natural product starting from 3-methylbut-3-enal is not extensively documented in readily available literature, its structural motif is central to many isoprenoid natural products. Its isomer, 3-methylbut-2-enal (prenal), is a well-known precursor in the synthesis of various terpenes, including damascones and ionones. 3-Methylbut-3-enal can serve as a valuable precursor to these and other related structures, often through isomerization or by leveraging the unique reactivity of its homoallylic aldehyde functionality.

One of the key potential applications of 3-methylbut-3-enal is in intramolecular carbonyl-ene reactions to form cyclopentane rings, a common structural motif in a wide range of natural products.

Illustrative Application: Intramolecular Carbonyl-Ene Reaction

The following represents a plausible and synthetically useful transformation of 3-methylbut-3-enal to a cyclopentanoid structure, a core component of many sesquiterpenes. This reaction would typically be catalyzed by a Lewis acid.

Conceptual Reaction Scheme:

Caption: Synthetic pathway from 3-methylbut-3-en-1-ol to a cyclopentanoid intermediate via 3-methylbut-3-enal.

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Carbonyl-Ene Reaction (Illustrative)

This protocol is a general representation of how such a reaction could be performed, based on established methodologies for intramolecular carbonyl-ene reactions.

Materials:

-

3-Methylbut-3-enal

-

Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Titanium tetrachloride (TiCl₄))

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Quenching solution (e.g., Saturated sodium bicarbonate solution)

-

Drying agent (e.g., Anhydrous magnesium sulfate)

Procedure:

-

Dissolve 3-methylbut-3-enal in the chosen anhydrous solvent under an inert atmosphere.

-

Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

-

Add the Lewis acid catalyst dropwise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a suitable quenching solution.

-

Allow the mixture to warm to room temperature.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting cyclopentanoid product by column chromatography.

Expected Outcome:

This reaction is expected to yield a substituted cyclopentanol derivative. The specific stereochemical outcome would depend on the Lewis acid used and the reaction conditions. The yield for such intramolecular cyclizations can vary widely but is often in the range of 50-80% for favorable systems.

Logical Workflow for Utilizing 3-Methylbut-3-enal in Synthesis

The following diagram illustrates the logical steps a researcher would take when planning to use 3-methylbut-3-enal in the synthesis of a natural product.

Caption: Decision workflow for incorporating 3-methylbut-3-enal into a natural product synthesis strategy.

Conclusion

3-Methylbut-3-enal is a readily accessible and highly useful C5 building block for organic synthesis. Its preparation via Swern oxidation is efficient and high-yielding. While its direct application in the total synthesis of complex natural products is an area with potential for further exploration, its utility as a precursor to key intermediates through reactions such as intramolecular carbonyl-ene cyclizations is clear. The protocols and data presented here provide a solid foundation for researchers to incorporate this versatile molecule into their synthetic strategies for the development of novel and biologically important compounds.

Application Notes and Protocols: 3-Methylbut-3-enal as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbut-3-enal is a versatile four-carbon building block in organic synthesis, possessing both a reactive aldehyde functionality and a terminal alkene.[1] Its utility is further expanded through its isomerization to the thermodynamically more stable α,β-unsaturated isomer, 3-methylbut-2-enal (also known as prenal). This isomerization is a key feature of its chemistry, often occurring in situ or as a distinct synthetic step, providing access to a broader range of chemical transformations.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 3-methylbut-3-enal and its isomer as precursors.

The dual reactivity of these precursors makes them valuable starting materials for constructing a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds and natural products.[1] Key reaction types include condensations, cycloadditions, and multicomponent reactions to yield substituted pyridines, pyrans, and other important heterocyclic systems.

Isomerization of 3-Methylbut-3-enal to 3-Methylbut-2-enal

A crucial aspect of utilizing 3-methylbut-3-enal is its ability to isomerize to the conjugated and more stable 3-methylbut-2-enal.[1] This transformation can be catalyzed by either acid or base.

Synthesis of Pyridine Derivatives

Substituted pyridines are a critical class of heterocycles in medicinal chemistry. 3-Methylbut-2-enal can be employed in the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. A notable method is the metal-free Brønsted acid-catalyzed addition of β-enaminoacrylates to α,β-unsaturated aldehydes like 3-methylbut-2-enal.[1]

Application Note: Synthesis of 1,4-Dihydropyridines

This protocol describes a formal [4+2] cycloaddition for the synthesis of substituted 1,4-dihydropyridines. The reaction between a β-enaminoacrylate and 3-methylbut-2-enal proceeds under mild conditions to afford the product in moderate to good yields.[1]

Table 1: Synthesis of a 1,4-Dihydropyridine Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| β-enaminoacrylate | 3-Methylbut-2-enal | Brønsted acid | Acetonitrile | 24 | RT | 82[1] |

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative

-

To a solution of the appropriate β-enaminoacrylate (1.0 mmol) in acetonitrile (5 mL) is added 3-methylbut-2-enal (1.2 mmol).

-

A catalytic amount of a Brønsted acid (e.g., L-proline, 0.1 mmol) is added to the mixture.[1]

-